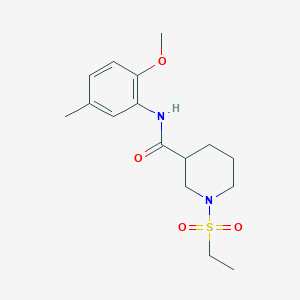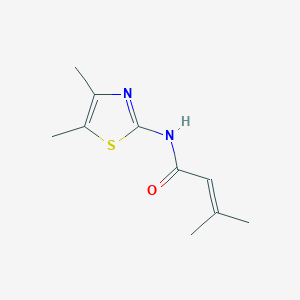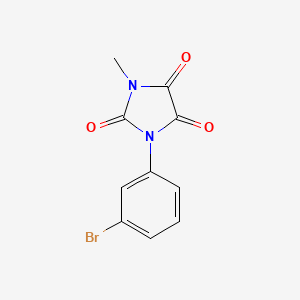![molecular formula C16H22ClFN2O B4544807 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B4544807.png)
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
Overview
Description
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form 1-(2-chloro-4-fluorobenzyl)piperazine . This intermediate is then reacted with 3-methyl-1-butanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the piperazine and 2-chloro-4-fluorobenzyl moieties but lacks the butanone group.
2-Chloro-4-fluorobenzyl bromide: This compound contains the 2-chloro-4-fluorobenzyl group but lacks the piperazine and butanone moieties.
Uniqueness
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-12(2)9-16(21)20-7-5-19(6-8-20)11-13-3-4-14(18)10-15(13)17/h3-4,10,12H,5-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIULJRKPYKWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4544724.png)


![1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)
![ethyl 1-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4544760.png)

![3-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B4544766.png)
![2-Methyl-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B4544771.png)
![N~4~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4544783.png)
![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4544793.png)
![3,5-DIMETHYL-4-({4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINO}SULFONYL)ISOXAZOLE](/img/structure/B4544800.png)
![N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4544806.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)
